1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with formamide derivatives under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or under solvent-free conditions to achieve high yields .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: This compound shares a similar thienopyrimidine structure but differs in its functional groups and biological activities.
4H-Pyrido[1,2-a]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
2-Thio-containing pyrimidines: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H8N2OS |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
4-methoxy-1,2-dihydrothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H8N2OS/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-3,8H,4H2,1H3 |
InChI Key |
VHQOEBMLHFVAII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCNC2=C1SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.